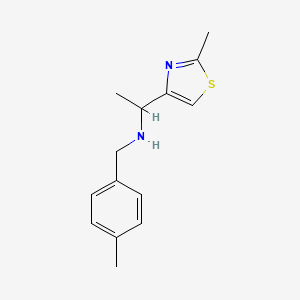

N-(4-Methylbenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride

Description

N-(4-Methylbenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride (CAS: 921061-40-7) is a thiazole-containing amine derivative with the molecular formula C₁₄H₂₀Cl₂N₂S and a molecular weight of 319.30 g/mol . The compound features a 2-methyl-substituted thiazole ring linked to an ethanamine backbone, which is further substituted with a 4-methylbenzyl group. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-1-(2-methyl-1,3-thiazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2S/c1-10-4-6-13(7-5-10)8-15-11(2)14-9-17-12(3)16-14/h4-7,9,11,15H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUCTXBDNILQJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(C)C2=CSC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Methylbenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride, also known as 2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride, is a compound that has garnered interest in various biological and pharmacological studies. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H14N2S·2HCl

- Molecular Weight : 284.22 g/mol

- SMILES Notation : CC1=CC=C(C=C1)C2=NC(=CS2)CCN

| Property | Value |

|---|---|

| Solubility | Soluble in water |

| Melting Point | Not specified |

| LogP | Not available |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : The compound may act as a modulator for specific receptors involved in neurotransmission and other physiological processes.

- Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives can exhibit antimicrobial properties, potentially making this compound effective against certain bacterial strains.

- Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, indicating a possible role in managing inflammatory conditions.

In Vitro Studies

Several studies have investigated the biological activity of thiazole derivatives similar to this compound:

- Antimicrobial Activity : Research indicates that thiazole derivatives possess significant antibacterial properties. For instance, a study demonstrated that thiazoles inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Activity : Another study reported that thiazole compounds reduced the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential applications in treating inflammatory diseases .

Case Studies

A notable case study involved the synthesis of various thiazole derivatives, including this compound. The synthesized compounds were evaluated for their biological activities:

| Compound | Activity Type | Observations |

|---|---|---|

| This compound | Antibacterial | Moderate inhibition against tested strains |

| Thiazole derivative A | Anti-inflammatory | Significant reduction in TNF-α levels |

| Thiazole derivative B | Anticancer | Induced apoptosis in cancer cells |

Comparison with Similar Compounds

Research and Application Context

- The main compound and its analogs are listed in chemical catalogs (e.g., ), indicating their use in medicinal chemistry for structure-activity relationship (SAR) studies .

- The dihydrochloride form’s prevalence () underscores its utility in preclinical research, where solubility is paramount.

- Substituent variations (e.g., methoxy vs. methyl on benzyl) are likely explored to optimize pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.